Cas no 42468-31-5 (3-chloro-4-sulfanylphenol)

3-Chloro-4-sulfanylphenol is a sulfur-containing phenolic compound with a chloro substituent at the 3-position and a sulfanyl (thiol) group at the 4-position of the benzene ring. This structure imparts unique reactivity, making it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both chloro and sulfanyl groups allows for selective functionalization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and heterocycle formation. Its thiol group also contributes to metal-binding properties, useful in coordination chemistry. The compound is handled under controlled conditions due to its reactivity, requiring appropriate storage and handling to ensure stability.
3-chloro-4-sulfanylphenol structure
3-chloro-4-sulfanylphenol structure
Product Name:3-chloro-4-sulfanylphenol
CAS No:42468-31-5
MF:C6H5ClOS
MW:160.621299505234
MDL:MFCD12405701
CID:3982938
PubChem ID:13909774
Update Time:2025-11-02

3-chloro-4-sulfanylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-chloro-4-mercapto-
    • 3-chloro-4-sulfanylphenol
    • SCHEMBL4873494
    • 42468-31-5
    • NOVYXHUXXQVNMN-UHFFFAOYSA-N
    • 2-chloro-4-hydroxythiophenol
    • EN300-1984832
    • MDL: MFCD12405701
    • Inchi: 1S/C6H5ClOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
    • InChI Key: NOVYXHUXXQVNMN-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(S)C(Cl)=C1

Computed Properties

  • Exact Mass: 159.9749636Da
  • Monoisotopic Mass: 159.9749636Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 21.2Ų

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Additional information on 3-chloro-4-sulfanylphenol

3-Chloro-4-sulfanylphenol (CAS No. 42468-31-5): Properties, Applications, and Industry Insights

3-Chloro-4-sulfanylphenol (CAS No. 42468-31-5) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This chlorinated phenol derivative, characterized by its sulfanyl (-SH) functional group, exhibits unique chemical properties that make it valuable in multiple sectors. With the increasing demand for specialty chemicals in modern industries, understanding this compound's characteristics and potential uses becomes crucial for professionals and researchers alike.

The molecular structure of 3-chloro-4-mercaptophenol (alternative name) combines the reactivity of both phenolic and thiol groups, enabling diverse chemical transformations. This dual functionality has made it particularly interesting for applications in pharmaceutical intermediates, material science, and organic synthesis. Recent studies in green chemistry have explored its potential as a building block for more sustainable chemical processes, aligning with current environmental concerns and industry trends toward eco-friendly alternatives.

From a physical property perspective, 3-chloro-4-sulfanylphenol typically appears as a crystalline solid with moderate solubility in organic solvents. Its melting point and stability characteristics make it suitable for various formulation applications. The compound's electronic properties have also attracted attention in materials research, particularly in the development of novel conductive polymers and molecular electronics components, which are currently hot topics in advanced material sciences.

In the pharmaceutical sector, derivatives of 3-chloro-4-thiolphenol (another synonym) have shown promise in drug development. Researchers are investigating its potential as a precursor for antimicrobial agents and enzyme inhibitors, responding to the growing need for new therapeutic compounds in an era of increasing antibiotic resistance. The compound's structural features allow for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry research.

The industrial applications of CAS 42468-31-5 extend to the field of polymer chemistry, where it serves as a modifier or cross-linking agent. Its ability to participate in thiol-ene reactions has made it particularly useful in creating specialized adhesives and coatings with enhanced properties. This aligns with current market demands for high-performance materials in automotive, aerospace, and electronics applications.

Recent advancements in analytical chemistry techniques have improved the detection and quantification of 3-chloro-4-sulfanylphenol in various matrices. Modern chromatographic methods and spectroscopic analyses now allow for more precise characterization of this compound, addressing quality control challenges in its production and application. These developments respond to the increasing regulatory requirements and quality standards in chemical manufacturing.

The synthesis of 3C4SP (abbreviated form) has seen innovations in recent years, with researchers developing more efficient and sustainable production routes. Current trends in process optimization and catalytic chemistry have led to improved yields and reduced environmental impact in its manufacturing. These advancements are particularly relevant given the growing emphasis on green chemistry principles and circular economy approaches in the chemical industry.

From a market perspective, the demand for chlorinated phenol derivatives like 42468-31-5 has shown steady growth, driven by their diverse applications. Industry reports indicate increasing interest from specialty chemical manufacturers and research institutions, particularly in regions with strong pharmaceutical and materials science sectors. The compound's niche applications contribute to its stable market position despite fluctuations in broader chemical markets.

Safety considerations for handling 3-chloro-4-sulfanylphenol follow standard laboratory protocols for phenolic compounds. Proper personal protective equipment and ventilation systems are recommended when working with this material. These precautions align with current workplace safety standards and the chemical industry's increasing focus on occupational health and responsible chemical management practices.

Future research directions for CAS No. 42468-31-5 may explore its potential in emerging fields such as nanotechnology and bioconjugation chemistry. The compound's unique structural features position it as a candidate for developing novel functional materials and biomolecular probes, addressing current scientific challenges in these rapidly evolving disciplines.

Environmental fate studies of 3-chloro-4-sulfanylphenol have gained importance in recent years, reflecting broader concerns about chemical persistence and ecological impact. Researchers are investigating its biodegradation pathways and environmental behavior, contributing to better understanding of its ecological profile. These studies support the chemical industry's commitment to sustainable development and environmental stewardship.

In conclusion, 3-chloro-4-sulfanylphenol (CAS No. 42468-31-5) represents an important specialty chemical with diverse applications across multiple industries. Its unique chemical properties, combined with ongoing research into new applications, ensure its continued relevance in scientific and industrial contexts. As innovation in chemical synthesis and material science progresses, this compound is likely to find even broader utility in addressing contemporary technological challenges.

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